(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide
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Overview
Description
L735821 is a synthetic organic compound with the molecular formula C25H19Cl2N3O2. It is known for its complex structure, which includes a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L735821 involves multiple steps, starting with the preparation of the benzodiazepine core. The key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This step typically involves a substitution reaction where the dichlorophenyl group is introduced to the benzodiazepine core.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide group through a condensation reaction
Industrial Production Methods
Industrial production of L735821 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L735821 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L735821 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
L735821 exerts its effects through interaction with specific molecular targets, including receptors and enzymes. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but different functional groups.
Lorazepam: Similar to diazepam but with different pharmacokinetic properties.
Clonazepam: Known for its potent effects on the central nervous system
Uniqueness of L735821
L735821 is unique due to its specific functional groups and the presence of the dichlorophenyl group, which can influence its pharmacological properties. This makes it a valuable compound for studying the structure-activity relationship in benzodiazepines .
Properties
Molecular Formula |
C25H19Cl2N3O2 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H19Cl2N3O2/c1-30-21-10-6-5-9-19(21)23(17-7-3-2-4-8-17)29-24(25(30)32)28-22(31)14-12-16-11-13-18(26)15-20(16)27/h2-15,24H,1H3,(H,28,31)/b14-12+/t24-/m1/s1 |
InChI Key |
BYULDQRRUINTAA-SWDTZWKESA-N |
SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2E)-3-(2,4-Dichlorophenyl)-N-((3R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)acrylamide L 735,821 L 735821 L-735,821 L-735821 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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